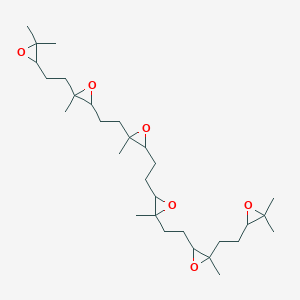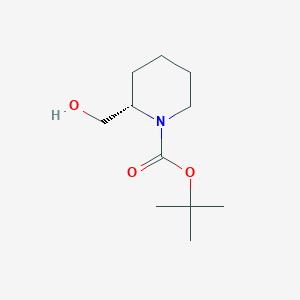
Isocupressic acid
Übersicht
Beschreibung
Isocupressic acid (IA) is a diterpene acid present in a variety of conifer needles . It is found in all parts of the ponderosa pine (Pinus ponderosa), especially the needles . This compound is known for its abortifacient effect, which is primarily observed in cattle .
Synthesis Analysis
The biosynthesis of Isocupressic acid and other phenolic compounds occurs in the wood through the phenylpropanoid pathway . The phenylalanine ammonia-lyase enzyme catalyzes the synthesis process by deamination of phenylalanine to cinnamic acid, which is further catalyzed by tyrosine ammonia lyase to produce p-coumaric acid .Molecular Structure Analysis
Isocupressic acid was identified using 13C-and 1H-NMR spectroscopy . The molecular formula of Isocupressic acid is C20H32O3 .Chemical Reactions Analysis
Isocupressic acid does not affect enzyme activities of important steroidogenic genes but inhibits transcription of P450scc and translation of StAR and P450scc through attenuating cAMP-PKA signaling .Physical And Chemical Properties Analysis
Isocupressic acid is a powder with a molecular weight of 320.5 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen
Abortifacient Effects in Cattle
Isocupressic acid is known for its abortifacient properties, particularly in cattle. It is present in conifer needles like those of the ponderosa pine and can induce abortion when ingested by cattle .
Toxicity in Conifer Needles
The compound is found throughout the ponderosa pine and is responsible for its toxic effects due to its presence in all parts of the tree, especially the needles .
Modulation of Aβ-Peptide Aggregation
Research has shown that Isocupressic acid can inhibit Aβ generation by modulating BACE1 activity via the GSK3β/NF-κB pathway in HEK293-APPsw cells, which could have implications for Alzheimer’s disease treatment .
Molecular Mechanism in Steroidogenesis
Isocupressic acid’s abortifacient effect may also be linked to the inhibition of steroidogenesis. Studies using MA-10 cells have been conducted to investigate this molecular mechanism further .
Wirkmechanismus
Target of Action
Isocupressic acid (IA) primarily targets the steroidogenic genes in cells . These genes include the steroidogenic acute regulatory protein (StAR), cytochrome P450 cholesterol side-chain cleavage (P450scc), and 3β-hydroxysteroid dehydrogenase (3β-HSD) . These genes play a crucial role in the production of steroids, which are vital for various biological processes, including the regulation of inflammation, immune function, and reproductive processes.
Mode of Action
IA interacts with its targets by inhibiting the transcription of P450scc and the translation of StAR and P450scc . This inhibition is achieved through the attenuation of the cAMP-PKA signaling pathway . The cAMP-PKA pathway is a critical regulator of gene expression and protein synthesis, and its attenuation results in the suppression of the activities of the targeted steroidogenic genes .
Biochemical Pathways
The primary biochemical pathway affected by IA is the steroidogenesis pathway . Steroidogenesis is the biological process by which steroids are generated from cholesterol. By inhibiting the transcription and translation of key steroidogenic genes, IA disrupts this pathway, leading to a decrease in steroid production .
Pharmacokinetics
It is known that the compound is present in a variety of conifer needles, particularly those of the ponderosa pine . The bioavailability of IA is likely influenced by factors such as the method of administration and the physiological state of the individual.
Result of Action
The primary result of IA’s action is the suppression of steroid production . This suppression is due to the compound’s inhibitory effects on the transcription and translation of key steroidogenic genes . In cattle, this suppression of steroidogenesis has been linked to late-term abortions .
Action Environment
The action of IA can be influenced by various environmental factors. For instance, the compound’s abortifacient effects are observed when cattle consume pine needles, particularly those of the ponderosa pine . The concentration of IA in these needles, and thus its potency, may vary depending on environmental conditions such as the season and the health of the pine trees .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S,4aR,5S,8aR)-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h10,16-17,21H,2,5-9,11-13H2,1,3-4H3,(H,22,23)/b14-10+/t16-,17+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYKMKZYLAAOGH-DOEMEAPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045341 | |
| Record name | (+)-Isocupressic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isocupressic acid | |
CAS RN |
1909-91-7 | |
| Record name | (+)-Isocupressic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocupressic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001909917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Isocupressic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isocupressic acid, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DV5EL78HE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B158068.png)




![[(2R)-3-[Hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B158074.png)